molecular formula C4HF5 B3043024 3,3,4,4,4-Pentafluoro-1-butyne CAS No. 7096-51-7

3,3,4,4,4-Pentafluoro-1-butyne

Cat. No. B3043024
CAS RN: 7096-51-7
M. Wt: 144.04 g/mol
InChI Key: ABZMZXICVVVZFV-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluoro-1-butyne is a chemical compound with the molecular formula C4HF5 . It has an average mass of 144.043 Da and a monoisotopic mass of 143.999847 Da .


Molecular Structure Analysis

The molecular structure of 3,3,4,4,4-Pentafluoro-1-butyne is represented by the formula C4HF5 . It has an average mass of 144.043 Da and a monoisotopic mass of 143.999847 Da .


Physical And Chemical Properties Analysis

3,3,4,4,4-Pentafluoro-1-butyne has a boiling point of 3-6°C and a predicted density of 1.248±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Properties

3,3,4,4,4-Pentafluoro-1-butyne has been explored in the synthesis of various chemical compounds. For instance, a method for synthesizing 1-hydroxyheptafluoro-1-cyclopentene involved using 1-Hydro-1,1,4,4,4-pentafluoro-2-butyne, which was obtained through the decarboxylation of the potassium salt of 2,2,3,3,4,5-hexafluoro-4-penten-1-oic acid (Bekker, Popkova, & Knunyants, 1978).

Fluorous Chemistry

In the field of fluorous chemistry, research has shown the use of polyfluorinated alkynes as novel building blocks. For example, silylated 4-(perfluorohexyl)butyne was synthesized using ethynyldimethylphenylsilane, which was then deprotected to give 4-(perfluorohexyl)butyne (Bříza, Kvíčala, & Paleta, 2003). This highlights the potential of such compounds in developing new materials with unique properties.

Microwave Spectroscopy

Studies involving microwave spectra of fluoromethyl polyyne chains have been conducted to understand their molecular structures. Research on molecules like 1,5,5,5-tetrafluoro-1,3-pentadiyne, which is structurally similar to 3,3,4,4,4-Pentafluoro-1-butyne, provides insights into the physical and chemical properties of these compounds (Kang & Novick, 2002).

Plasma Etching in Semiconductor Manufacturing

Research in semiconductor manufacturing has investigated the impact of molecular structure parameters of hydrofluorocarbon precursors on plasma etching. These studies are crucial for optimizing manufacturing processes in the electronics industry, particularly for materials like ultra-low-K dielectrics (Li, Gupta, Pallem, & Oehrlein, 2016).

Kinetic Studies in Catalysis

Kinetic studies in catalysis have included 1-butyne, a molecule similar to 3,3,4,4,4-Pentafluoro-1-butyne. Understanding the hydrogenation processes on different metal catalysts provides insights into reaction mechanisms and helps in developing more efficient catalytic processes (Boitiaux, Cosyns, & Robert, 1987).

Safety and Hazards

According to the Safety Data Sheet, 3,3,4,4,4-Pentafluoro-1-butyne is a flammable gas and contains gas under pressure; it may explode if heated . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of a fire, it is recommended to fight the fire remotely due to the risk of explosion .

properties

IUPAC Name

3,3,4,4,4-pentafluorobut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF5/c1-2-3(5,6)4(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZMZXICVVVZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,4-Pentafluoro-1-butyne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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